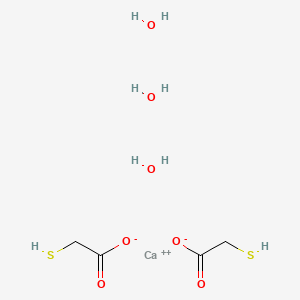
Tyrosine phenylthiohydantoin
Overview
Description
Tyrosine phenylthiohydantoin (PTH-tyrosine) is a product of the Edman degradation method of sequencing amino acids in a peptide . In this method, peptides are separated into individual phenylthiohydantoin (PTH) amino acid derivatives that can be identified using chromatography or electrophoresis .
Synthesis Analysis
The synthesis of this compound involves the Edman degradation method . This method is used for peptide sequencing where the amino-terminal residue of a polypeptide is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues . The liberated amino acid is converted to a phenylthiohydantoin (PTH) derivative, which can then be identified .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is formed as a product of the Edman degradation method of sequencing amino acids in a peptide . In another example, tyrosine and tyrosine analogs are substrates of tyrosinase, and o-quinone is susceptible to non-enzymatic reactions resulting in the spontaneous formation of melanin .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of approximately 298.36 g/mol . It has a melting point of 217.0 to 225.0 °C and a predicted boiling point of 467.2±37.0 °C . It has a predicted density of 1
Scientific Research Applications
Determination and Analysis of Amino Acids
Tyrosine phenylthiohydantoin is involved in methods for determining amino acid composition and sequence. For instance, a method described by Trefz et al. (1976) involves the recovery of deuterated phenylalanine and tyrosine from human plasma using the Edman reaction to form PTH derivatives, which are then separated and analyzed using high-pressure liquid chromatography and mass spectrometry. This method is suitable for in vivo studies of phenylalanine metabolism in humans, showcasing PTH's role in analytical biochemistry (Trefz et al., 1976).
Protein Sequence Analysis
In protein sequence analysis, the stability of phosphotyrosine to gas-phase sequencing chemistry allows for its detection as a PTH-derivative during routine sequence analysis without prior radiolabeling, as demonstrated by Turck et al. (1991). This application is critical for identifying post-translational modifications in proteins (Turck et al., 1991).
Study of Enzyme Mechanisms
Research on enzyme mechanisms, such as the study of aromatic amino acid hydroxylases by Fitzpatrick (2003), illustrates the role of PTH in understanding the catalytic processes of enzymes involved in amino acid metabolism. These enzymes, including phenylalanine hydroxylase, play crucial roles in physiological processes like neurotransmitter synthesis (Fitzpatrick, 2003).
Biosynthesis and Metabolic Pathways
The application of this compound extends to studying biosynthetic and metabolic pathways. For example, research on the biosynthesis and regulation of phenylpropanoids in plants, as reviewed by Deng and Lu (2017), highlights the importance of aromatic amino acids derived from pathways involving tyrosine. These pathways contribute to the production of critical secondary metabolites in plants, showing the interconnectedness of amino acid metabolism and plant biochemistry (Deng & Lu, 2017).
Protein Tyrosine Phosphatases and Tumor Suppression
Finally, the study of protein tyrosine phosphatases, which can act as tumor suppressors, also involves the application of this compound. The identification of PTEN, a tumor suppressor gene that encodes a protein with tyrosine phosphatase activity, demonstrates the critical role of tyrosine phosphorylation and dephosphorylation in cell signaling and cancer biology. This compound derivatives are instrumental in these studies for understanding the molecular basis of diseases and developing therapeutic strategies (Li & Sun, 1997).
Mechanism of Action
Target of Action
PTH-Tyrosine, also known as Tyrosine phenylthiohydantoin or Phenylthiohydantoin-tyrosine, primarily targets the parathyroid hormone (PTH) receptors . These receptors are predominantly present on the cells of bone and kidney . The role of these receptors is to maintain the balance of plasma calcium and phosphate concentrations .
Mode of Action
PTH-Tyrosine interacts with its targets, the PTH receptors, to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, an ongoing process in which bone tissue is alternately resorbed and rebuilt over time . PTH-Tyrosine indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level .
Biochemical Pathways
PTH-Tyrosine affects several biochemical pathways. It plays a significant role in osteoblast signaling mechanism, regulation of PTH secretion and its transcription . It has been shown to regulate branching morphogenesis of mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation and chondrocyte growth and differentiation, and as a regulator of pancreatic beta cell growth and functions .
Result of Action
The molecular and cellular effects of PTH-Tyrosine’s action are primarily related to the regulation of calcium and phosphate homeostasis. It elevates the plasma ionized calcium concentration by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-Tyrosine reduces plasma phosphate levels .
Biochemical Analysis
Biochemical Properties
Phenylthiohydantoin-tyrosine plays a significant role in biochemical reactions. It is involved in the Edman degradation process, which is a method of sequencing amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with an uncharged N-terminal amino group, under mildly alkaline conditions, to form a cyclical phenylthiocarbamoyl derivative . Then, under acidic conditions, this derivative of the terminal amino acid is cleaved as a thiazolinone derivative . The enzymes involved in these reactions interact with Phenylthiohydantoin-tyrosine to facilitate its conversion.
Cellular Effects
The effects of Phenylthiohydantoin-tyrosine on various types of cells and cellular processes are primarily related to its role in the Edman degradation process. This process influences cell function by enabling the determination of the amino acid sequence of peptides, which is crucial for understanding protein structure and function
Molecular Mechanism
The molecular mechanism of action of Phenylthiohydantoin-tyrosine involves its conversion during the Edman degradation process . This process involves binding interactions with biomolecules, specifically enzymes that facilitate the conversion of the amino-terminal residue to a phenylthiohydantoin (PTH) amino acid . This process does not typically involve enzyme inhibition or activation, but rather the conversion of one form of the molecule to another .
Temporal Effects in Laboratory Settings
The effects of Phenylthiohydantoin-tyrosine over time in laboratory settings are primarily related to its role in the Edman degradation process . This process provides rapid, sensitive, quantitative analysis of phenylthiohydantoin (PTH) amino acids formed during the degradation of proteins and peptides
Metabolic Pathways
Phenylthiohydantoin-tyrosine is involved in the tyrosine metabolic pathway This pathway includes several enzymes and cofactors that interact with Phenylthiohydantoin-tyrosine
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952067 | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-95-0, 29588-08-7 | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Phenylthiohydantoin-tyrosine be detected electrochemically?
A1: Yes, Phenylthiohydantoin-tyrosine can be detected using adsorptive stripping voltammetry. While it does not have a distinct electrochemical signal itself, it degrades in pH 8.0 phosphate buffer to form sulfide. This sulfide can be detected electrochemically at a hanging mercury drop electrode due to the formation of mercury(II) sulfide. This method allows for detection in concentrations ranging from 2 × 10–8 to at least 2 × 10–7M. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















